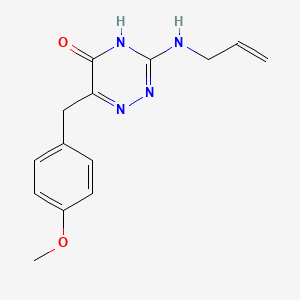![molecular formula C12H9NO3 B2544833 9-Methyl-4,9-dihydropyrano[3,4-b]indole-1,3-dione CAS No. 60442-30-0](/img/structure/B2544833.png)
9-Methyl-4,9-dihydropyrano[3,4-b]indole-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Antibacterial Agents
- Synthesis of 9-Glycosyl Derivatives : A study by Kassab et al. (2011) synthesized 9-glycosyl derivatives of 4,9-dihydropyrano[3,4-b]indole-1(3H)-ones, demonstrating significant antibacterial activity against certain Gram-positive and Gram-negative bacterial strains (Kassab et al., 2011).
Synthesis of Novel Compounds
- Synthesis of Benzo[f]indole-4,9-dione Derivatives : Nadji-Boukrouche et al. (2015) reported the synthesis of 1-methyl-1H-benzo[f]indole-4,9-dione derivatives using a palladium catalyst. These derivatives were further used to produce various alcohols and N-sulfonamide derivatives (Nadji-Boukrouche et al., 2015).
Cytotoxic Activity
- Derivatives with Cytotoxic Activity : A study by Suh et al. (2001) synthesized N-substituted-pyridino[2,3-f]indole-4,9-dione derivatives, demonstrating cytotoxic activities against various human cancer cell lines. Some derivatives showed higher activity than cis-platin, a known chemotherapy drug (Suh et al., 2001).
Inhibitors of Prenyltransferases
- Inhibitors of Geranylgeranyltransferase : Vigushin et al. (2003) synthesized pyrazino[1,2-a]indole-1,4-diones, which acted as selective inhibitors of geranylgeranyltransferase I, an enzyme involved in the post-translational modification of proteins (Vigushin et al., 2003).
Microwave-Assisted Synthesis
- Microwave-Assisted Synthesis of Derivatives : Studies have explored the microwave-assisted synthesis of various derivatives of 4,9-dihydropyrano[3,4-b]indole-1,3-dione. This technique offers efficient and rapid production of drug-like compounds (Tsirulnikov et al., 2009).
Future Directions
properties
IUPAC Name |
9-methyl-4H-pyrano[3,4-b]indole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO3/c1-13-9-5-3-2-4-7(9)8-6-10(14)16-12(15)11(8)13/h2-5H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKOXVNIBOOHGLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C3=C1C(=O)OC(=O)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-Methoxybenzo[b]thiophen-7-yl)methanamine hydrochloride](/img/structure/B2544750.png)
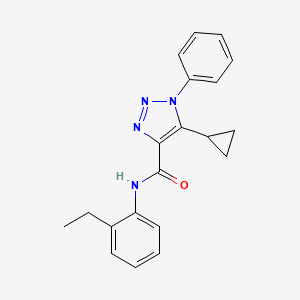
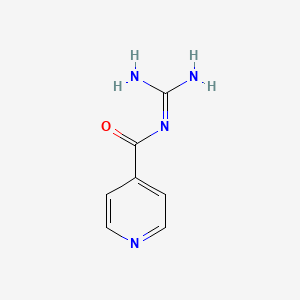
![N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-phenylpropanamide](/img/structure/B2544754.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-fluorobenzamide](/img/structure/B2544757.png)
![4-(4-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]piperazine-1-carbothioamide](/img/structure/B2544758.png)
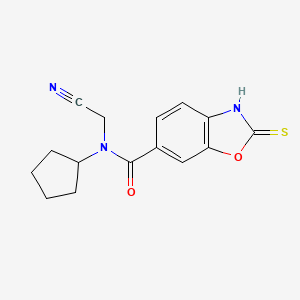
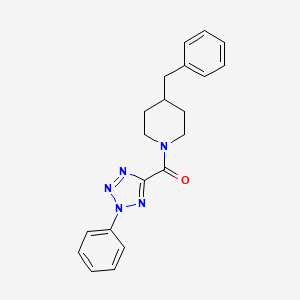
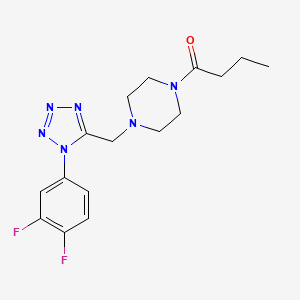
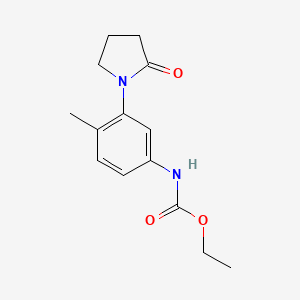
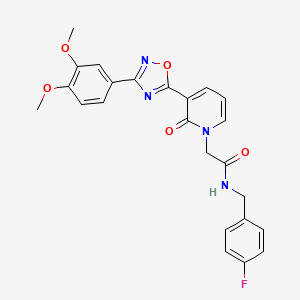
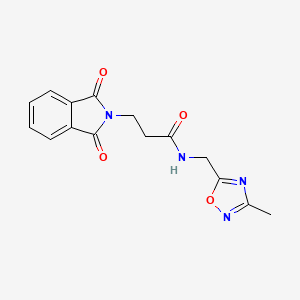
![5-fluoro-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2544769.png)
